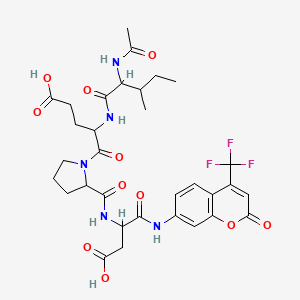

Ac-IEPD-AFC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-acetamido-3-methylpentanoyl)amino]-5-[2-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38F3N5O11/c1-4-15(2)27(36-16(3)41)30(49)38-20(9-10-24(42)43)31(50)40-11-5-6-22(40)29(48)39-21(14-25(44)45)28(47)37-17-7-8-18-19(32(33,34)35)13-26(46)51-23(18)12-17/h7-8,12-13,15,20-22,27H,4-6,9-11,14H2,1-3H3,(H,36,41)(H,37,47)(H,38,49)(H,39,48)(H,42,43)(H,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXKKVLJPWMVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38F3N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to Ac-IEPD-AFC Cleavage by Caspase-8 and Granzyme B

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide fluorogenic substrate, Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-IEPD-AFC), serves as a valuable tool in the study of apoptosis and immunology. Its specific amino acid sequence, IEPD, is recognized and cleaved by two distinct proteases with critical roles in programmed cell death: caspase-8 and granzyme B. This technical guide provides an in-depth analysis of the mechanism of this compound cleavage, offering insights into the kinetics, substrate specificities, and the distinct signaling pathways in which these enzymes operate. Detailed experimental protocols and visual representations of the underlying biological processes are provided to facilitate a comprehensive understanding for researchers in drug discovery and development.

Core Mechanism of this compound Cleavage

The fundamental mechanism of this compound cleavage involves the hydrolytic cleavage of the peptide bond C-terminal to the aspartic acid (Asp, D) residue within the IEPD sequence. This cleavage is catalyzed by the active sites of both caspase-8 and granzyme B. Upon cleavage, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released from the quenching effect of the peptide, resulting in a significant increase in fluorescence. This fluorescence can be quantitatively measured to determine the enzymatic activity of caspase-8 or granzyme B.

The cleavage reaction can be summarized as follows:

This compound + H₂O --(Enzyme)--> Ac-IEPD + AFC (fluorescent)

The specificity of this cleavage is dictated by the interactions between the amino acid residues of the substrate and the substrate-binding pockets of the respective enzymes.

Enzymatic Kinetics and Substrate Specificity

The efficiency and specificity of this compound cleavage are determined by the kinetic parameters of the enzyme-substrate interaction, namely the Michaelis constant (Kₘ) and the catalytic rate constant (kcat).

Granzyme B

Granzyme B, a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, efficiently cleaves substrates after aspartic acid residues. For the substrate this compound, the following kinetic parameter has been reported for human granzyme B:

| Substrate | Enzyme | Kₘ (μM) | kcat/Kₘ (M⁻¹s⁻¹) |

| This compound | Human Granzyme B | 585[1] | Not available |

| Ac-IEPD-pNA | Granzyme B | N/A | 6.6 x 10⁴[2] |

Granzyme B exhibits a strong preference for substrates with the consensus sequence Ile-Glu-X-Asp, making this compound a suitable substrate for monitoring its activity.

Caspase-8

Caspase-8 is an initiator caspase in the extrinsic pathway of apoptosis. While it recognizes and cleaves the IETD sequence, making Ac-IETD-AFC a commonly used substrate, studies on caspase substrate specificity suggest that IETD may not be the optimal sequence for caspase-8. Some research indicates that caspase-8 and the related caspase-10 may prefer the caspase-9 substrate sequence (LEHD) over IETD, although both are cleaved effectively[3].

Specific Kₘ and kcat values for the cleavage of Ac-IETD-AFC by caspase-8 are not consistently reported in publicly available literature, precluding a direct quantitative comparison with granzyme B for this specific substrate. However, the use of Ac-IETD-AFC remains a valid method for assessing caspase-8 activity, particularly in systems where granzyme B activity is absent or inhibited.

Signaling Pathways Involving this compound Cleavage

The cleavage of this compound by caspase-8 and granzyme B occurs within distinct and critical signaling pathways that lead to apoptosis.

Caspase-8 in the Extrinsic Apoptosis Pathway

Caspase-8 is a key initiator of the extrinsic, or death receptor-mediated, pathway of apoptosis. This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation through dimerization and proteolytic cleavage. Activated caspase-8 then initiates a downstream caspase cascade, leading to the execution of apoptosis.

Caption: Caspase-8 activation at the DISC and subsequent cleavage of Ac-IETD-AFC.

Granzyme B-Mediated Cytotoxicity

Granzyme B is a critical effector molecule in cell-mediated cytotoxicity, a key mechanism by which the immune system eliminates virus-infected and cancerous cells. Cytotoxic T lymphocytes and NK cells release granzyme B along with a pore-forming protein, perforin, into the immunological synapse formed with a target cell. Perforin facilitates the entry of granzyme B into the target cell's cytoplasm. Once inside, granzyme B can initiate apoptosis through multiple mechanisms, including the direct activation of executioner caspases and the cleavage of other key cellular substrates.

Caption: Granzyme B entry into a target cell and cleavage of this compound.

Experimental Protocols

The following are generalized protocols for measuring caspase-8 and granzyme B activity using this compound. Researchers should optimize these protocols for their specific experimental conditions.

Caspase-8 Activity Assay

Materials:

-

Cells or tissue lysates

-

Ac-IETD-AFC substrate (typically 1 mM stock in DMSO)

-

Caspase assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)

-

96-well black microplate

-

Fluorometer capable of excitation at ~400 nm and emission at ~505 nm

Procedure:

-

Prepare cell lysates by a suitable method (e.g., freeze-thaw cycles or lysis buffer).

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add 50-100 µg of protein lysate to each well.

-

Bring the final volume in each well to 100 µL with caspase assay buffer.

-

Prepare a reaction mixture by diluting the Ac-IETD-AFC stock solution to a final concentration of 50 µM in the caspase assay buffer.

-

Add 100 µL of the reaction mixture to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Include appropriate controls, such as a buffer blank, a lysate-only control, and a positive control with purified active caspase-8.

Granzyme B Activity Assay

Materials:

-

Cell lysates, purified granzyme B, or other biological samples

-

This compound substrate (typically 1 mM stock in DMSO)

-

Granzyme B assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5)

-

96-well black microplate

-

Fluorometer capable of excitation at ~380-400 nm and emission at ~500-505 nm

Procedure:

-

Prepare samples as required. For cell lysates, follow a similar procedure as for the caspase-8 assay.

-

In a 96-well plate, add your sample to each well.

-

Adjust the final volume in each well to 50 µL with granzyme B assay buffer.

-

Prepare a reaction mix by diluting the this compound substrate in the granzyme B assay buffer to the desired final concentration (e.g., 200 µM).

-

Add 50 µL of the reaction mix to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. For kinetic assays, measure fluorescence at regular intervals.

-

Measure the fluorescence at an excitation wavelength of 380-400 nm and an emission wavelength of 500-505 nm.

-

Include appropriate controls, such as a buffer blank, a sample-only control, and a positive control with purified active granzyme B.

Conclusion

This compound is a versatile and sensitive substrate for monitoring the activity of two key pro-apoptotic proteases, caspase-8 and granzyme B. Understanding the distinct signaling pathways in which these enzymes operate, along with their substrate specificities and kinetics, is crucial for researchers in the fields of apoptosis, immunology, and cancer biology. The detailed protocols and visual aids provided in this guide are intended to empower scientists and drug development professionals to effectively utilize this compound in their research endeavors, ultimately contributing to a deeper understanding of programmed cell death and the development of novel therapeutics.

References

Ac-IEPD-AFC: A Comprehensive Technical Guide to its Use as a Granzyme B Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-IEPD-AFC (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin) is a synthetic fluorogenic peptide substrate meticulously designed for the sensitive and specific detection of granzyme B activity.[1] Granzyme B is a critical serine protease, primarily found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It plays a pivotal role in inducing apoptosis in target cells, making it a key effector molecule in the immune response against viral infections and tumorigenesis. This guide provides an in-depth overview of this compound, its biochemical properties, detailed experimental protocols for its use, and its application in studying granzyme B-mediated signaling pathways.

Biochemical and Physical Properties

This compound is a tetrapeptide sequence (Ile-Glu-Pro-Asp) that mimics the natural cleavage site of granzyme B in key apoptotic substrates. This peptide is conjugated to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by granzyme B between the aspartate (Asp) residue and AFC, the highly fluorescent AFC molecule is released. The resulting fluorescence can be readily quantified to determine granzyme B activity.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

| Property | Value | Source |

| Molecular Weight | 725.67 g/mol | N/A |

| Excitation Wavelength (λex) | 380 - 400 nm | [2][3] |

| Emission Wavelength (λem) | 500 - 505 nm | [2][3] |

| Purity | ≥95% | N/A |

| Solubility | Soluble in DMSO | N/A |

| Enzyme | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Source |

| Human Granzyme B | 585 µM | Not Found | Not Found | [4] |

| Caspase-8 | Not Found | Not Found | Not Found | N/A |

Note: While a specific kcat value for this compound with granzyme B was not found in the reviewed literature, the substrate is widely used and validated for measuring granzyme B activity. Similarly, specific kinetic parameters for the interaction of this compound with caspase-8 were not identified, though qualitative cross-reactivity has been noted in some contexts.

Granzyme B Signaling Pathway

Granzyme B, upon delivery into a target cell's cytoplasm via perforin-formed pores, initiates apoptosis through multiple interconnected pathways. A primary mechanism involves the direct activation of caspases, key executioners of apoptosis. Granzyme B can directly cleave and activate pro-caspase-3 and pro-caspase-7. Additionally, it can cleave Bid, a pro-apoptotic Bcl-2 family member, into its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c, which in turn activates the apoptosome and subsequently activates caspase-9, leading to a caspase cascade.

Caption: Granzyme B-mediated apoptosis signaling pathway.

Experimental Protocols

The following section provides a detailed methodology for a typical granzyme B activity assay using this compound. This protocol is a synthesis of information from various sources and can be adapted for specific experimental needs.

Materials

-

This compound substrate

-

Recombinant human granzyme B (as a positive control)

-

Granzyme B assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT, pH 7.4)

-

Lysis buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, pH 7.4)

-

96-well black microplate, preferably with a clear bottom

-

Fluorometric plate reader with excitation at ~380-400 nm and emission at ~500-505 nm

-

Cell or tissue samples

Experimental Workflow

Caption: General workflow for a granzyme B activity assay.

Detailed Methodologies

1. Sample Preparation:

-

Cell Lysates:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1-5 x 10^6 cells per 100 µL).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Tissue Homogenates:

-

Homogenize fresh or frozen tissue in ice-cold lysis buffer.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Protein Concentration: Determine the protein concentration of the lysates to normalize granzyme B activity.

2. Standard Curve Preparation (using free AFC):

-

Prepare a stock solution of free AFC in DMSO.

-

Create a series of dilutions of the AFC stock solution in the granzyme B assay buffer to generate a standard curve (e.g., 0 to 10 µM).

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

3. Granzyme B Activity Assay:

-

Reaction Mix Preparation: Prepare a 2X reaction mix by diluting the this compound substrate to a final concentration of 100-200 µM in the granzyme B assay buffer.

-

Sample and Control Setup:

-

Add 50 µL of your cell or tissue lysate to the wells.

-

For a positive control, add a known amount of active recombinant granzyme B.

-

For a negative control/blank, use 50 µL of lysis buffer.

-

-

Initiate the Reaction: Add 50 µL of the 2X reaction mix to each well containing the samples and controls.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement:

-

Kinetic Assay (Recommended): Measure the fluorescence intensity every 1-5 minutes for 30-60 minutes.

-

Endpoint Assay: After a fixed incubation time (e.g., 60 minutes), measure the fluorescence intensity.

-

4. Data Analysis:

-

Subtract the fluorescence reading of the blank from all sample and standard readings.

-

Plot the AFC standard curve (fluorescence intensity vs. AFC concentration).

-

For a kinetic assay, determine the rate of reaction (change in fluorescence over time) for each sample from the linear portion of the curve.

-

Convert the rate of fluorescence increase to the concentration of AFC released per unit of time using the standard curve.

-

Normalize the granzyme B activity to the protein concentration of the lysate.

Specificity and Off-Target Effects

While this compound is a widely used and effective substrate for granzyme B, it is important to consider its specificity. The IEPD sequence is also recognized by some caspases, particularly caspase-8. Therefore, when interpreting results, especially in complex biological samples, the potential for cross-reactivity should be considered. For experiments requiring absolute specificity, the use of granzyme B-specific inhibitors or control experiments with caspase inhibitors may be necessary. Furthermore, it has been observed that mouse granzyme B cleaves Ac-IEPD-pNA (a similar substrate) much less efficiently than human granzyme B, suggesting potential species-specific differences in substrate preference that should be considered when working with murine models.

Conclusion

This compound is a valuable tool for researchers in immunology, cancer biology, and drug development for the sensitive and quantitative measurement of granzyme B activity. Its use in conjunction with the detailed protocols and understanding of the underlying signaling pathways described in this guide will enable robust and reliable investigation of granzyme B's role in health and disease. Careful consideration of its specificity and potential off-target effects will ensure the accurate interpretation of experimental results.

References

An In-depth Technical Guide to the Interaction of Ac-IEPD-AFC and Caspase-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-8, a critical initiator caspase in the extrinsic pathway of apoptosis, is a key target for therapeutic intervention in a variety of diseases. The study of its enzymatic activity relies heavily on specific substrates that can accurately report on its function. While Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-IETD-AFC) is widely recognized as the canonical fluorogenic substrate for caspase-8, Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-IEPD-AFC) is also utilized, though its interaction with caspase-8 is less defined and exhibits significant cross-reactivity with other proteases, notably Granzyme B. This guide provides a comprehensive technical overview of the interaction between this compound and caspase-8, contextualized by the well-established data for Ac-IETD-AFC. It includes detailed signaling pathways, experimental protocols, and a comparative analysis of substrate specificity to aid researchers in the accurate assessment of caspase-8 activity and the development of targeted therapeutics.

Caspase-8: An Initiator of Apoptosis

Caspase-8 is a cysteine-aspartic protease that plays a pivotal role in the initiation of apoptosis, or programmed cell death, in response to extracellular signals.[1] As an initiator caspase, it is one of the first proteases to be activated in the extrinsic apoptotic pathway.[1]

Structure and Activation

Caspase-8 is synthesized as an inactive zymogen, procaspase-8, which consists of an N-terminal pro-domain containing two death effector domains (DEDs), a large catalytic subunit (p18), and a small catalytic subunit (p10).[2] Activation of caspase-8 is a proximity-induced mechanism that occurs upon its recruitment to the Death-Inducing Signaling Complex (DISC).[3] The DISC forms when extracellular ligands, such as FasL or TNF-α, bind to their cognate death receptors on the cell surface.[1][2] This binding event leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8 via homotypic DED interactions.[1] The increased local concentration of procaspase-8 at the DISC facilitates its dimerization and subsequent auto-proteolytic cleavage, leading to the formation of the active heterotetrameric enzyme.[3][4]

Signaling Pathway

Once activated, caspase-8 can initiate the apoptotic cascade through two primary routes:

-

Direct activation of effector caspases: Active caspase-8 can directly cleave and activate downstream effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

-

Engagement of the intrinsic pathway: Caspase-8 can also cleave the Bcl-2 family member Bid (BH3 interacting-domain death agonist). The resulting truncated Bid (tBid) translocates to the mitochondria, where it induces the release of cytochrome c, leading to the activation of the apoptosome and caspase-9, thereby amplifying the apoptotic signal.[5]

Figure 1: Extrinsic Apoptosis Signaling Pathway.

Fluorogenic Substrates for Caspase-8 Activity

The enzymatic activity of caspase-8 is commonly measured using fluorogenic substrates. These are typically short peptide sequences recognized by the caspase, conjugated to a fluorescent reporter molecule like 7-amino-4-trifluoromethylcoumarin (AFC). In their intact form, the fluorescence of AFC is quenched. Upon cleavage of the peptide by an active caspase, AFC is released, resulting in a measurable increase in fluorescence.

Ac-IETD-AFC: The Canonical Caspase-8 Substrate

The tetrapeptide sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD) is the preferred recognition motif for caspase-8.[6] Consequently, Ac-IETD-AFC is widely used as a specific and sensitive substrate for measuring caspase-8 activity in vitro and in cell lysates.[6][7]

This compound: A Granzyme B Substrate with Caspase-8 Cross-Reactivity

The tetrapeptide sequence Isoleucyl-Glutamyl-Prolyl-Aspartic acid (IEPD) is recognized as the optimal cleavage site for Granzyme B, a serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells.[8][9] While this compound is primarily used to measure Granzyme B activity, studies have shown that it can be cleaved by caspase-8, indicating a degree of cross-reactivity.[10] This overlap in substrate preference is an important consideration for researchers, as the presence of Granzyme B in certain experimental systems could lead to an overestimation of caspase-8 activity when using this compound.

Quantitative Data on Substrate-Enzyme Interaction

The efficiency of an enzyme's interaction with a substrate is characterized by the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an inverse measure of the substrate's binding affinity. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters for Caspase-8 Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Primary Target | Reference(s) |

| Ac-IETD-AFC | Data not found | Data not found | Data not found | Caspase-8 | [6][7] |

| This compound | 585 | Data not found | Data not found | Granzyme B | [8][9] |

Note: While specific Km and kcat values for the interaction of Ac-IETD-AFC and this compound with caspase-8 are not consistently reported across the literature, Ac-IETD-AFC is universally cited as the preferred and more specific substrate for caspase-8.

Experimental Protocols

Caspase-8 Activity Assay

This protocol provides a general framework for measuring caspase-8 activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., FasL, TNF-α)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

-

Fluorogenic Substrate (Ac-IETD-AFC or this compound), 10 mM stock in DMSO

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% glycerol)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and treat with an apoptosis-inducing agent for the desired time. Include an untreated control.

-

Cell Lysis:

-

For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Lysis Buffer.

-

For adherent cells, wash with ice-cold PBS, scrape cells into PBS, pellet by centrifugation, and resuspend in ice-cold Lysis Buffer.

-

-

Incubation: Incubate the cell suspension on ice for 15-30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a Bradford or BCA assay).

-

Assay Setup: In a 96-well black microplate, add 50-100 µg of protein lysate to each well and adjust the volume with Assay Buffer to 90 µL.

-

Substrate Addition: Add 10 µL of the 10X working solution of the fluorogenic substrate (e.g., 200 µM Ac-IETD-AFC in Assay Buffer) to each well to a final concentration of 20 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

Figure 2: Caspase-8 Activity Assay Workflow.

Caspase-8 Inhibitor Screening Assay

This protocol outlines a method for screening potential caspase-8 inhibitors.

Materials:

-

Recombinant active caspase-8

-

Test compounds (potential inhibitors)

-

Caspase-8 inhibitor (e.g., Z-IETD-FMK) as a positive control

-

Assay Buffer (as described in 4.1)

-

Fluorogenic Substrate (Ac-IETD-AFC), 10 mM stock in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Recombinant active caspase-8 (at a concentration that gives a robust signal)

-

Test compound at various concentrations or positive control inhibitor.

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the fluorogenic substrate (e.g., Ac-IETD-AFC) to a final concentration within the linear range of the assay.

-

Kinetic Measurement: Immediately begin reading the fluorescence kinetically over a period of 30-60 minutes at 37°C.

-

Data Analysis: Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve). Calculate the percent inhibition for each test compound concentration relative to the uninhibited control.

Figure 3: Caspase-8 Inhibitor Screening Workflow.

Conclusion and Future Directions

The accurate measurement of caspase-8 activity is fundamental to understanding its role in health and disease and for the development of novel therapeutics. While Ac-IETD-AFC remains the gold standard for specific and sensitive detection of caspase-8 activity, the cross-reactivity of this compound with caspase-8 highlights the importance of careful substrate selection and data interpretation. For researchers specifically investigating the interplay between Granzyme B and caspase-8 signaling pathways, the differential cleavage of these substrates could be a valuable tool. However, for the specific quantification of caspase-8 activity, particularly in complex biological samples, the use of Ac-IETD-AFC is strongly recommended to avoid confounding results.

Future research should aim to more precisely quantify the kinetic parameters of the this compound interaction with caspase-8 to better understand the extent of this cross-reactivity. Furthermore, the development of highly specific substrates and inhibitors for caspase-8 will continue to be a critical endeavor for advancing the field of apoptosis research and for the design of targeted therapies for cancer and inflammatory diseases.

References

- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Caspase-8 cleaves its substrates f ... | Article | H1 Connect [archive.connect.h1.co]

- 4. Inducible Dimerization and Inducible Cleavage Reveal a Requirement for Both Processes in Caspase-8 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-8 Substrate (Ac-IETD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 7. innopep.com [innopep.com]

- 8. Granzyme B directly and efficiently cleaves several downstream caspase substrates: implications for CTL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Human and murine granzyme B exhibit divergent substrate preferences - PMC [pmc.ncbi.nlm.nih.gov]

role of Ac-IEPD-AFC in apoptosis pathways

An In-depth Technical Guide to the Role of Ac-IEPD-AFC in Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Central to the execution of apoptosis are a family of cysteine proteases known as caspases. The ability to accurately measure the activity of specific caspases is critical for both basic research and the development of therapeutic agents. This technical guide provides a comprehensive overview of this compound, a fluorogenic substrate used to probe the activity of key apoptotic enzymes. We will delve into the specific apoptosis pathways where this substrate is relevant, its mechanism of action, quantitative kinetic parameters, and detailed experimental protocols for its use.

The Landscape of Apoptosis: Extrinsic and Intrinsic Pathways

Apoptosis is orchestrated through two primary signaling cascades: the extrinsic and intrinsic pathways. Both converge on the activation of executioner caspases, which are responsible for the systematic dismantling of the cell.[1]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by extracellular signals, such as the binding of death ligands to transmembrane death receptors on the cell surface.[2][3][4] A well-characterized example is the interaction of Fas ligand (FasL) with its receptor, Fas (also known as CD95 or APO-1).[1] This binding event triggers the recruitment of the adaptor protein Fas-Associated Death Domain (FADD). FADD, in turn, recruits procaspase-8, an inactive zymogen, leading to the formation of the Death-Inducing Signaling Complex (DISC).[1][4][5] Within the DISC, procaspase-8 molecules are brought into close proximity, facilitating their dimerization and auto-proteolytic activation into mature, active caspase-8.[5][6][7] As an initiator caspase, active caspase-8 then propagates the death signal by directly cleaving and activating downstream executioner caspases, such as caspase-3 and caspase-7, ultimately leading to the execution of apoptosis.[1][5]

Crosstalk with the Intrinsic (Mitochondrial) Pathway

The extrinsic and intrinsic pathways are not entirely independent. Caspase-8 can act as a critical link between the two. In certain cell types, caspase-8 cleaves Bid (BH3 interacting-domain death agonist), a pro-apoptotic member of the Bcl-2 family.[5][6] The resulting truncated Bid (tBid) translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytosol.[6] Released cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which recruits and activates the initiator caspase-9. Active caspase-9 then activates executioner caspases, amplifying the apoptotic signal initiated by the extrinsic pathway.

This compound: A Fluorogenic Substrate

Mechanism of Action

This compound is a synthetic peptide substrate designed to measure the activity of specific proteases. It consists of a four-amino-acid peptide sequence, Ile-Glu-Pro-Asp (IEPD), which is recognized and cleaved by target enzymes. This peptide is conjugated to a fluorescent reporter molecule, 7-Amino-4-trifluoromethylcoumarin (AFC).

In its intact state, the this compound molecule is non-fluorescent or exhibits very low basal fluorescence. When an active enzyme, such as caspase-8 or granzyme B, recognizes and cleaves the peptide backbone after the aspartate (D) residue, the AFC fluorophore is released.[8] Free AFC is highly fluorescent, emitting a detectable signal upon excitation at the appropriate wavelength. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity in the sample.

References

- 1. Apoptosis - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. assaygenie.com [assaygenie.com]

- 5. What are caspase 8 activators and how do they work? [synapse.patsnap.com]

- 6. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Utilizing Ac-IEPD-AFC for the Study of Cytotoxic T Lymphocyte Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytotoxic T lymphocytes (CTLs) are critical components of the adaptive immune system, responsible for identifying and eliminating virally infected and cancerous cells. A key mechanism in this process is the targeted release of cytotoxic granules containing serine proteases known as granzymes, which induce apoptosis in the target cell. Granzyme B is a prominent and well-characterized granzyme that initiates a cascade of events leading to programmed cell death. The fluorogenic substrate Ac-IEPD-AFC has emerged as a valuable tool for the sensitive and specific quantification of Granzyme B activity, thereby providing a robust method for assessing CTL cytotoxicity.

This technical guide provides a comprehensive overview of the principles and methodologies for using this compound to study CTL activity. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement this assay in their workflows for basic research, immunotherapy development, and drug screening.

Principle of the Assay

The this compound assay is a fluorometric method for detecting Granzyme B activity. The substrate consists of the tetrapeptide sequence Isoleucine-Glutamic acid-Proline-Aspartic acid (IEPD), which is a recognition and cleavage site for Granzyme B. This peptide is conjugated to a fluorescent reporter molecule, 7-Amino-4-trifluoromethylcoumarin (AFC).

In its intact form, the this compound substrate is non-fluorescent. However, upon cleavage of the peptide by active Granzyme B released from CTLs, the AFC fluorophore is liberated. The free AFC molecule exhibits strong fluorescence when excited with ultraviolet light (approximately 380-400 nm), with an emission maximum in the green-yellow region of the spectrum (approximately 500-505 nm). The intensity of the fluorescence signal is directly proportional to the amount of Granzyme B activity present in the sample, allowing for quantitative measurement of CTL-mediated killing.

Signaling Pathway of Granzyme B-Mediated Apoptosis

The induction of apoptosis by CTLs is a complex and highly regulated process. The primary pathway involves the formation of an immunological synapse between the CTL and the target cell, leading to the directional release of cytotoxic granules. The contents of these granules, including perforin and granzymes, then act in concert to eliminate the target cell. The signaling cascade initiated by Granzyme B is multifaceted and can proceed through both caspase-dependent and -independent mechanisms.

Caption: Granzyme B-mediated apoptosis signaling pathway.

Experimental Protocols

Materials and Reagents

-

Effector Cells: Activated Cytotoxic T Lymphocytes (CTLs)

-

Target Cells: Appropriate target cell line (e.g., tumor cells, virally infected cells)

-

This compound Substrate: Lyophilized powder, to be reconstituted in DMSO.

-

Assay Buffer: PBS or phenol red-free cell culture medium.

-

Cell Culture Medium: Appropriate for effector and target cells.

-

96-well black, clear-bottom microplates: For fluorescence measurements.

-

Fluorescence microplate reader: With excitation at ~380-400 nm and emission at ~500-505 nm.

-

Dimethyl sulfoxide (DMSO): For reconstituting the substrate.

-

Optional: Positive control (recombinant Granzyme B), negative control (non-specific substrate or inhibitor).

Experimental Workflow

Caption: Experimental workflow for the this compound CTL activity assay.

Step-by-Step Protocol for CTL Cytotoxicity Assay

-

Cell Preparation:

-

Culture effector (CTL) and target cells under optimal conditions.

-

On the day of the assay, harvest and wash the cells with fresh culture medium.

-

Count the cells and adjust the concentrations to the desired densities for setting up different effector-to-target (E:T) ratios.

-

-

Assay Setup:

-

Seed the target cells into a 96-well black, clear-bottom plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of assay buffer.

-

Add the effector cells to the wells containing target cells at various E:T ratios (e.g., 10:1, 5:1, 2.5:1, 1:1).

-

Include the following controls:

-

Target cells only (spontaneous release): Target cells with assay buffer only.

-

Effector cells only: Effector cells with assay buffer only.

-

Maximum release (optional): Target cells treated with a lysis agent (e.g., Triton X-100).

-

-

Bring the final volume in each well to 150 µL with assay buffer.

-

Centrifuge the plate briefly at a low speed (e.g., 100 x g for 1 minute) to facilitate cell-cell contact.

-

Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 2-4 hours) to allow for CTL-mediated killing.

-

-

Substrate Addition and Measurement:

-

Prepare a working solution of this compound in assay buffer. The optimal concentration should be determined empirically but is typically in the range of 20-100 µM.

-

After the co-culture incubation, add 50 µL of the this compound working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of ~380-400 nm and an emission wavelength of ~500-505 nm. Readings should be taken every 5-15 minutes for 1-2 hours.

-

Data Presentation

Quantitative data from the this compound CTL activity assay should be presented in a clear and organized manner to facilitate interpretation and comparison.

| Parameter | Value |

| Substrate | This compound |

| Enzyme | Human Granzyme B |

| Km | 585 µM |

| Excitation Wavelength | ~380-400 nm |

| Emission Wavelength | ~500-505 nm |

| Recommended Substrate Concentration (in-cell assay) | 20-100 µM |

Table 1: Key Parameters for the this compound Granzyme B Assay

| Effector:Target (E:T) Ratio | Rate of Fluorescence Increase (RFU/min) |

| 10:1 | Example Value |

| 5:1 | Example Value |

| 2.5:1 | Example Value |

| 1:1 | Example Value |

| Target Cells Only | Example Value |

| Effector Cells Only | Example Value |

Table 2: Example Data Structure for CTL Activity at Various E:T Ratios

Data Analysis and Interpretation

-

Plotting the Data: For each well, plot the relative fluorescence units (RFU) against time (minutes). This will generate a kinetic curve.

-

Calculating the Rate of Reaction: The initial, linear portion of the kinetic curve represents the rate of the enzymatic reaction. Calculate the slope of this linear phase (ΔRFU/Δtime) for each condition. This slope is a direct measure of the Granzyme B activity.

-

Background Subtraction: Subtract the rate of fluorescence increase observed in the "Target cells only" and "Effector cells only" wells from the rates obtained for the co-culture conditions. This corrects for any spontaneous substrate degradation or background fluorescence.

-

Calculating Specific Cytotoxicity: The specific CTL-mediated cytotoxicity can be expressed as the net rate of fluorescence increase. This value can be used to compare the cytotoxic potential of different CTL populations or the susceptibility of different target cells.

-

Interpretation: An increase in the rate of fluorescence that is dependent on the E:T ratio is indicative of specific CTL-mediated killing. The higher the rate of fluorescence increase, the greater the cytotoxic activity of the CTLs.

Conclusion

The this compound fluorogenic substrate provides a sensitive, specific, and continuous method for quantifying Granzyme B activity, making it an invaluable tool for studying cytotoxic T lymphocyte function. This technical guide has outlined the core principles, signaling pathways, and a detailed experimental protocol for its use in a live-cell cytotoxicity assay. By following these guidelines, researchers can obtain reliable and quantitative data on CTL-mediated killing, which is essential for advancing our understanding of cellular immunity and for the development of novel immunotherapies. Careful optimization of experimental parameters, such as cell numbers, incubation times, and substrate concentration, will ensure the generation of high-quality and reproducible results.

An In-Depth Technical Guide to Ac-IEPD-AFC and its Applications in Immunological Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic peptide substrate Ac-IEPD-AFC, detailing its primary applications, underlying biochemical pathways, and methodologies for its use in immunology research. While often associated with general apoptosis studies, the specificity of this compound lends itself to more nuanced immunological inquiries, particularly in the fields of cell-mediated cytotoxicity and the extrinsic apoptosis pathway.

Core Concepts: Understanding Substrate Specificity

In immunological research, measuring the activity of specific proteases is crucial for understanding cellular signaling and effector functions. Fluorogenic substrates like this compound are indispensable tools for these assays. This substrate consists of a four-amino-acid peptide sequence (Ile-Glu-Pro-Asp) recognized and cleaved by specific proteases. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the substrate is non-fluorescent. Upon cleavage after the aspartate (D) residue, AFC is released and emits a measurable fluorescent signal, directly proportional to the enzyme's activity.

Contrary to some assumptions, this compound is not the optimal substrate for caspase-1, a key enzyme in inflammasome activation. Instead, its primary targets are Granzyme B and Caspase-8 . This distinction is critical for designing and interpreting experiments accurately. For studies focused on the inflammasome and canonical pyroptosis, the preferred substrate is Ac-YVAD-AFC, which exhibits high specificity for caspase-1. This guide will focus on the correct applications of this compound and provide comparative data for the more relevant caspase-1 substrate where appropriate.

Data Presentation: Quantitative Substrate Properties

For researchers selecting reagents and designing kinetic studies, the following tables summarize the key quantitative data for this compound and the comparative caspase-1 substrate, Ac-YVAD-AFC.

| Parameter | This compound | Source |

| Primary Targets | Granzyme B, Caspase-8 | [1] |

| Peptide Sequence | Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-AFC | |

| Enzyme Recognition Site | -IEPD- | [1] |

| Kinetic Constant (Km) | 585 µM (for human Granzyme B) | |

| Excitation Wavelength | 380-400 nm | |

| Emission Wavelength | 495-505 nm |

Table 1: Properties of this compound Fluorogenic Substrate

| Parameter | Ac-YVAD-AFC | Source |

| Primary Target | Caspase-1 | [2][3] |

| Peptide Sequence | Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-AFC | [4] |

| Enzyme Recognition Site | -YVAD- | [2] |

| Kinetic Constant (Km) | Not consistently reported; noted for high specificity | |

| Excitation Wavelength | ~400 nm | [2] |

| Emission Wavelength | ~505 nm | [2] |

Table 2: Comparative Properties of Ac-YVAD-AFC, a Specific Caspase-1 Substrate

Signaling Pathways and Mandatory Visualizations

Understanding the context in which these enzymes operate is fundamental. The following diagrams, rendered in DOT language, illustrate the key signaling pathways where this compound and Ac-YVAD-AFC are relevant.

Granzyme B-Mediated Cytotoxicity

Granzyme B is a serine protease primarily found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Upon recognition of a target cell (e.g., a virus-infected or tumor cell), CTLs/NK cells release Granzyme B and a pore-forming protein called perforin. Perforin creates pores in the target cell membrane, allowing Granzyme B to enter the cytoplasm and initiate apoptosis through multiple routes, including the direct activation of caspases.

Caption: Granzyme B enters target cells via perforin pores to initiate apoptosis.

Extrinsic Apoptosis Pathway (Caspase-8)

Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway. This pathway is triggered by extracellular death ligands (e.g., FasL, TNF-α) binding to death receptors on the cell surface. This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8. Active caspase-8 then initiates a downstream caspase cascade, leading to apoptosis.

Caption: Caspase-8 is activated at the DISC to initiate extrinsic apoptosis.

Canonical Inflammasome Pathway (Caspase-1)

For comparative purposes, the canonical inflammasome pathway is shown below. This pathway is central to innate immunity and is activated by various pathogenic and sterile danger signals. Sensor proteins (e.g., NLRP3) oligomerize and recruit the adaptor protein ASC, which in turn recruits and activates pro-caspase-1. Active caspase-1 is responsible for cleaving pro-inflammatory cytokines IL-1β and IL-18, and inducing pyroptotic cell death through Gasdermin D cleavage. The specific substrate for measuring this activity is Ac-YVAD-AFC.

Caption: Caspase-1 is activated by the inflammasome to process cytokines and induce pyroptosis.

Experimental Protocols

Detailed and consistent protocols are vital for reproducible results. The following sections provide methodologies for preparing cell lysates and performing fluorometric activity assays for Granzyme B, Caspase-8, and Caspase-1.

General Protocol: Preparation of Cell Lysates

This protocol is a general guideline for preparing lysates from mammalian cells suitable for subsequent enzyme activity assays.

-

Cell Collection :

-

For suspension cells, pellet 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

For adherent cells, scrape cells and collect them in cold PBS, then pellet as above.

-

-

Washing : Wash the cell pellet once with 1 mL of ice-cold PBS to remove residual media. Centrifuge again and discard the supernatant.

-

Lysis : Resuspend the cell pellet in 50-100 µL of ice-cold Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA). The exact volume depends on the cell number. Do not add broad-spectrum protease inhibitors as they may inhibit the enzyme of interest.[5]

-

Incubation : Incubate the cell suspension on ice for 15-30 minutes.[5]

-

Clarification : Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[5]

-

Supernatant Collection : Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. Keep on ice.

-

Protein Quantification : Determine the protein concentration of the lysate using a detergent-compatible method (e.g., BCA assay). This is crucial for normalizing enzyme activity.[5]

Experimental Workflow: Fluorometric Activity Assay

The following diagram illustrates the general workflow for a kinetic fluorometric protease assay in a 96-well plate format.

Caption: General workflow for measuring protease activity using a fluorogenic substrate.

Detailed Protocol 1: Granzyme B Activity Assay

This assay measures the activity of Granzyme B from CTL/NK cell lysates or purified enzyme preparations using this compound.

-

Reagent Preparation :

-

Assay Buffer (1x) : 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol. Prepare fresh DTT addition just before use.

-

Substrate Stock : Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

AFC Standard Curve : Prepare a serial dilution of free AFC standard (0 to 20 µM) in Assay Buffer to convert relative fluorescence units (RFU) to pmol of cleaved substrate.

-

-

Assay Procedure (96-well format) :

-

Add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well of a black, clear-bottom 96-well plate. Adjust the volume to 50 µL with ice-cold Assay Buffer.

-

Include a "no-lysate" blank control (50 µL Assay Buffer).

-

Prepare a Reaction Mix: For each reaction, mix 50 µL of Assay Buffer with 5 µL of 1 mM this compound stock solution (final concentration 50 µM).

-

Initiate the reaction by adding 50 µL of the Reaction Mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

-

Measurement :

-

Read the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes.

-

Use an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm.

-

-

Data Analysis :

-

Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve (RFU/min).

-

Subtract the rate of the blank control from all sample readings.

-

Use the AFC standard curve to convert the Vmax from RFU/min to pmol/min.

-

Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).

-

Detailed Protocol 2: Caspase-8 Activity Assay

This protocol measures the activity of initiator caspase-8, typically from cells stimulated to undergo extrinsic apoptosis, using Ac-IETD-AFC (a common alternative to this compound for caspase-8).

-

Reagent Preparation :

-

Assay Buffer (2x) : 40 mM HEPES (pH 7.5), 20% Glycerol, 4 mM DTT.

-

Substrate Stock : Prepare a 1 mM stock solution of Ac-IETD-AFC in DMSO. Store at -20°C.

-

-

Assay Procedure (96-well format) :

-

Add 50 µL of cell lysate (50-200 µg protein) to wells.

-

As a negative control, pre-incubate a replicate sample with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) for 15-30 minutes at 37°C before adding the substrate.

-

Prepare the Reaction Mix: Add 50 µL of 2x Assay Buffer and 5 µL of 1 mM Ac-IETD-AFC substrate to each well.

-

-

Measurement :

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure end-point fluorescence at Ex/Em = 400/505 nm.

-

-

Data Analysis :

-

Subtract the fluorescence of the blank wells from the sample wells.

-

Express activity as fold-increase over an uninduced (negative control) cell lysate. The inhibitor-treated sample should confirm the specificity of the activity.

-

Detailed Protocol 3: Caspase-1 (Inflammasome) Activity Assay

This protocol is for the specific measurement of caspase-1 activity, the hallmark of inflammasome activation, using Ac-YVAD-AFC.

-

Reagent Preparation :

-

Assay Buffer (2x) : 40 mM HEPES (pH 7.5), 100 mM NaCl, 20% sucrose, 0.2% CHAPS, 20 mM DTT (add fresh).

-

Substrate Stock : Prepare a 1 mM stock solution of Ac-YVAD-AFC in DMSO. Store at -20°C.

-

-

Assay Procedure (96-well format) :

-

Add 50 µL of cell lysate (typically from macrophages or other myeloid cells stimulated with an inflammasome activator like LPS + Nigericin) to wells.

-

Include controls: an unstimulated cell lysate and a stimulated lysate pre-treated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk).

-

Add 50 µL of 2x Assay Buffer to each well.

-

Add 5 µL of 1 mM Ac-YVAD-AFC substrate to each well to start the reaction (final concentration 50 µM).

-

-

Measurement :

-

Incubate at 37°C for 1-2 hours.

-

Read end-point fluorescence at Ex/Em = 400/505 nm.

-

-

Data Analysis :

-

Calculate the fold-increase in fluorescence of stimulated samples over unstimulated controls. Specificity is confirmed by the significant reduction in signal in the inhibitor-treated wells.

-

Conclusion

This compound is a valuable tool for researchers investigating specific immunological processes, namely CTL/NK cell-mediated cytotoxicity through Granzyme B and death receptor-mediated apoptosis via caspase-8. Understanding its precise substrate specificity is paramount to avoid misinterpretation of data, especially in the context of inflammasome research where caspase-1 is the key effector. For studies of the inflammasome, Ac-YVAD-AFC remains the substrate of choice. By applying the detailed protocols and understanding the signaling pathways outlined in this guide, researchers can effectively leverage these fluorogenic substrates to generate robust and reliable data in their pursuit of novel insights into immune function and drug development.

References

- 1. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Core Principles of Fluorogenic Peptide Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of fluorogenic peptide substrates, their design, mechanism of action, and application in enzyme activity assays. It is intended to serve as a practical resource for researchers in academia and industry, offering detailed experimental protocols and a consolidated reference for quantitative data.

Core Principles of Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are powerful tools for measuring enzyme activity with high sensitivity and specificity. These substrates consist of a peptide sequence recognized by a specific protease, flanked by a fluorophore and a quencher molecule. In their intact state, the close proximity of the quencher to the fluorophore suppresses the fluorescence emission through a process known as Förster Resonance Energy Transfer (FRET) or other quenching mechanisms.[1] Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, they are separated, leading to a measurable increase in fluorescence intensity. This increase is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity.[2]

There are two primary designs for fluorogenic peptide substrates:

-

FRET-based Substrates: These are the most common type and rely on the principle of FRET, a non-radiative energy transfer between a donor fluorophore and an acceptor molecule (quencher).[3] The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers.[4] For FRET to occur, the emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.[5]

-

Single-Label Substrates: In this design, a fluorophore is attached to the peptide, and its fluorescence is quenched by the peptide itself or is altered upon cleavage. A common example is the use of 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC) conjugated to the C-terminus of a peptide. The uncleaved peptide-fluorophore conjugate has different fluorescent properties than the liberated fluorophore after enzymatic cleavage.[6]

The choice of fluorophore and quencher is critical for the design of a sensitive and specific assay. Ideally, the fluorophore should have a high quantum yield and be excited at a wavelength that minimizes background fluorescence from biological samples.[7]

Quantitative Data for Common Fluorogenic Peptide Substrates

The selection of an appropriate fluorogenic substrate requires consideration of its spectral properties and kinetic parameters with the target enzyme. The following tables summarize key quantitative data for commonly used fluorophores, quenchers, and specific enzyme substrates.

Table 1: Spectral Properties of Common Fluorophores and Quenchers

| Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Notes |

| Fluorophores | |||||

| AMC (7-amino-4-methylcoumarin) | 342-350 | 441-460 | ~19,000 at 350 nm | ~0.9 | Widely used, blue fluorescence.[8] |

| AFC (7-amino-4-trifluoromethylcoumarin) | ~400 | ~505 | ~19,000 at 400 nm | High | Greener fluorescence, less spectral overlap with cellular components. |

| Mca ((7-Methoxycoumarin-4-yl)acetyl) | 325 | 393 | 14,500 at 325 nm | 0.49 | Often paired with Dnp.[9] |

| Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | 336 | 490 | 5,400 at 336 nm | 0.13 | Commonly paired with Dabcyl.[9] |

| 5-FAM (5-Carboxyfluorescein) | 490 | 520 | ~75,000 at 494 nm | ~0.9 | Bright green fluorescence, often paired with QXL™ 520.[10] |

| Rhodamine 110 | 496 | 520 | ~78,000 at 496 nm | ~0.9 | Very bright green fluorescence, used in caspase substrates. |

| Quenchers | |||||

| Dnp (2,4-Dinitrophenyl) | ~363 (absorbance max) | - | 16,000 at 372 nm | - | Broad absorbance, quenches a wide range of fluorophores.[9] |

| Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | ~472 (absorbance max) | - | ~32,000 at 453 nm | - | Efficiently quenches Edans and other fluorophores. |

| QXL™ 520 | ~517 (absorbance max) | - | High | - | Specifically designed to quench 5-FAM.[10] |

Table 2: Kinetic Parameters of Selected Fluorogenic Peptide Substrates

| Peptide Sequence | Target Enzyme | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ac-DEVD-AMC | Caspase-3 | AMC | 10.2 | 19.4 | 1,900,000 | (Calculated from various sources) |

| Ac-VEID-AFC | Caspase-6 | AFC | >1000 | - | 10-fold lower than Lamin A | [2] |

| Ac-IETD-AXX | Caspase-8 | Coumarin derivatives | ~10-20 fold lower than for Caspase-3 | - | - | [11] |

| Mca-PLGL-Dpa-AR-NH₂ | MMP-2 / MMP-9 | Mca/Dnp analog | 4.2 (MMP-2) | 2.9 (MMP-2) | 690,000 (MMP-2) | (Data compiled from multiple sources) |

| fTHP-3 | MMP-1 | Mca/Dnp | 61.2 | 0.080 | 1,307 | [9] |

| H-Gly-Gly-Arg-AMC | Thrombin | AMC | >200 | >1 | - | [12] |

| Boc-VPR-AMC | Thrombin | AMC | 62 | 95 | 1,530,000 | (Data compiled from multiple sources) |

| Lys-Box(benzfur)-Gly-Gly-Ala-Ala-Tyr(NO2) | Papain | Benzoxazol-5-yl-alanine/NO2-Tyr | 6.85 | 19.51 | 2,850,000 | [13] |

Signaling Pathways and Experimental Workflows

Visualizing the biological context of protease activity and the experimental procedures for its measurement is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways involving caspases and MMPs, as well as a typical experimental workflow.

Apoptosome-Mediated Caspase Activation

The intrinsic pathway of apoptosis culminates in the formation of the apoptosome, which activates the initiator caspase-9, leading to a cascade of executioner caspase activation.[4][14]

Caption: Apoptosome formation and activation of the caspase cascade.

TGF-β Signaling Leading to MMP Expression

The cytokine TGF-β is a key regulator of the tumor microenvironment and can induce the expression of MMPs through both Smad-dependent and Smad-independent pathways.[15]

Caption: TGF-β signaling pathways inducing MMP gene expression.

Experimental Workflow for a Fluorogenic Protease Assay

The following diagram outlines the typical steps involved in performing a protease activity assay using a fluorogenic peptide substrate.

Caption: A generalized workflow for a fluorogenic protease assay.

Detailed Experimental Protocols

The following are detailed protocols for assaying the activity of Caspase-3, a key executioner of apoptosis, and Matrix Metalloproteinase-2 (MMP-2), an enzyme involved in extracellular matrix remodeling.

Protocol 1: Caspase-3 Activity Assay using Ac-DEVD-AMC

Objective: To measure the activity of Caspase-3 in cell lysates using the fluorogenic substrate Ac-DEVD-AMC.

Materials:

-

Cell lysate containing active Caspase-3

-

Ac-DEVD-AMC substrate (10 mM stock in DMSO)

-

Caspase Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA

-

DMSO

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at 380 nm and emission at 460 nm

Procedure:

-

Preparation of Reagents:

-

Prepare 1X Caspase Assay Buffer by diluting the 2X stock with sterile, deionized water.

-

Prepare a working solution of Ac-DEVD-AMC by diluting the 10 mM stock to a final concentration of 50 µM in 1X Caspase Assay Buffer. Protect from light.

-

-

Sample Preparation:

-

Induce apoptosis in your cell line of interest using a known stimulus.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in Cell Lysis Buffer on ice for 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Include a negative control with lysate from non-apoptotic cells and a blank with lysis buffer only.

-

-

Initiation and Measurement:

-

Add 50 µL of the 50 µM Ac-DEVD-AMC working solution to each well to initiate the reaction.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 5 minutes for 1-2 hours.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each sample.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

-

The activity of Caspase-3 can be expressed as the change in relative fluorescence units (RFU) per minute per milligram of protein.

-

Protocol 2: MMP-2 Activity Assay using a FRET Peptide Substrate

Objective: To measure the activity of purified or recombinant MMP-2 using a generic FRET-based peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH₂).

Materials:

-

Purified, active MMP-2

-

FRET peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) (1 mM stock in DMSO)

-

MMP Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

-

APMA (p-aminophenylmercuric acetate) for pro-MMP-2 activation (10 mM stock in 0.1 M NaOH)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at 325 nm and emission at 393 nm

Procedure:

-

Enzyme Activation (if using pro-MMP-2):

-

Dilute the pro-MMP-2 in MMP Assay Buffer.

-

Add APMA to a final concentration of 1 mM.

-

Incubate at 37°C for 1-2 hours to activate the enzyme.

-

-

Preparation of Reagents:

-

Prepare a range of substrate concentrations (e.g., 0.5 µM to 50 µM) by diluting the 1 mM stock in MMP Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of MMP Assay Buffer to each well.

-

Add 25 µL of the various substrate concentrations to the appropriate wells.

-

Include a substrate-only control (no enzyme).

-

-

Initiation and Measurement:

-

Add 25 µL of the activated MMP-2 solution (at a final concentration in the low nanomolar range) to each well to start the reaction.

-

Immediately place the plate in a fluorescence microplate reader at 37°C.

-

Measure the fluorescence intensity (Ex: 325 nm, Em: 393 nm) every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis and Determination of Kinetic Parameters:

-

For each substrate concentration, plot fluorescence intensity versus time and determine the initial velocity (V₀).

-

Convert RFU/min to moles/min using a standard curve of the free fluorophore (Mca).

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).

-

Correction for the Inner Filter Effect

At high substrate concentrations, the accuracy of fluorescence measurements can be compromised by the inner filter effect (IFE), where the substrate itself absorbs either the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[7]

A practical method for correcting for the IFE is as follows:

-

Measure the absorbance of the substrate at both the excitation (A_ex) and emission (A_em) wavelengths.

-

The corrected fluorescence (F_corr) can be calculated from the observed fluorescence (F_obs) using the following equation:

F_corr = F_obs * 10^((A_ex * d_ex + A_em * d_em) / 2)

Where d_ex and d_em are the path lengths for excitation and emission, respectively (for a standard cuvette, these are often considered to be half the cuvette width). For microplate readers, these values are instrument-dependent.

By applying this correction, a more accurate determination of enzyme kinetics can be achieved, especially when working with substrates that have significant absorbance at the assay wavelengths.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of the Apaf-1/caspase-9 apoptosome by caspase-3 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The holo-apoptosome: activation of procaspase-9 and interactions with caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The use of fluorogenic substrates to monitor thrombin generation for the analysis of plasma and whole blood coagulation [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, enzymatic evaluation, and docking studies of fluorogenic caspase 8 tetrapeptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TGF-beta1 induced MMP-9 expression in HNSCC cell lines via Smad/MLCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

Ac-IEPD-AFC: A Technical Guide to its Discovery, Development, and Application in Granzyme B Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Ac-IEPD-AFC, from its conceptual discovery to its practical application in the laboratory. This document details the scientific rationale behind its development, its kinetic properties, and standardized protocols for its use in assessing Granzyme B activity.

Introduction: The Need for a Specific Granzyme B Substrate

Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Upon release into a target cell, Granzyme B plays a crucial role in inducing apoptosis, or programmed cell death, by cleaving and activating various intracellular substrates, including caspases.[1][2] The study of Granzyme B activity is paramount for understanding immune surveillance against viral infections and cancer, as well as for the development of novel immunotherapies.

The development of specific substrates has been a critical step in enabling the precise measurement of Granzyme B activity. This compound emerged from research aimed at defining the optimal amino acid sequence for Granzyme B recognition and cleavage.

Discovery and Development of this compound

The discovery of this compound is rooted in studies that aimed to elucidate the substrate specificity of Granzyme B. Early research established that Granzyme B preferentially cleaves after aspartic acid (Asp, D) residues. Subsequent work using combinatorial substrate libraries and substrate-phage display identified the optimal P4-P1 tetrapeptide sequence for human Granzyme B as Ile-Glu-Pro-Asp (IEPD).[3] This sequence was found to be cleaved with high efficiency and specificity.

With the optimal recognition motif identified, the next step was to create a tool for easily quantifying Granzyme B activity. This led to the development of fluorogenic substrates, where the peptide sequence is linked to a fluorescent reporter molecule. This compound is one such substrate, consisting of:

-

Ac: An acetyl group at the N-terminus to block degradation by aminopeptidases.

-

IEPD: The tetrapeptide recognition sequence (Ile-Glu-Pro-Asp).

-

AFC: 7-amino-4-trifluoromethylcoumarin, a fluorescent molecule that is quenched when conjugated to the peptide. Upon cleavage of the peptide by Granzyme B, AFC is released, and its fluorescence can be measured.[4]

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₃₈F₃N₅O₁₁ |

| Molecular Weight | 725.7 g/mol |

| Excitation Maximum (λex) | ~400 nm |

| Emission Maximum (λem) | ~505 nm |

| Extinction Coefficient (ε) | Not consistently reported in literature. |

| Quantum Yield (Φ) | Not consistently reported in literature. |

Table 2: Kinetic Parameters of this compound with Human Granzyme B

| Parameter | Value |

| Km | 585 µM |

| kcat | Not consistently reported in literature. |

| kcat/Km | Not consistently reported in literature. |

Note: Kinetic parameters can vary depending on assay conditions (e.g., buffer composition, pH, temperature).

Granzyme B Signaling Pathway

Granzyme B is a key effector molecule in cytotoxic lymphocyte-mediated apoptosis. The following diagram illustrates the principal signaling pathway initiated by Granzyme B upon its entry into a target cell.

Caption: Granzyme B-mediated apoptosis signaling pathway.

Experimental Protocols

Granzyme B Activity Assay using this compound

This protocol provides a general framework for measuring Granzyme B activity in cell lysates or purified enzyme preparations.

Materials:

-

This compound substrate

-

Granzyme B Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

-

Purified Granzyme B or cell lysate containing Granzyme B

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.

-

Prepare working solutions: Dilute the this compound stock solution in Granzyme B Assay Buffer to the desired final concentration (e.g., 50-200 µM). Prepare dilutions of your enzyme source (purified Granzyme B or cell lysate) in ice-cold Granzyme B Assay Buffer.

-

Set up the assay: In a 96-well black microplate, add your diluted enzyme samples. Include a negative control (assay buffer only) and a positive control (known concentration of active Granzyme B).

-

Initiate the reaction: Add the this compound working solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).

-

Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~400 nm) and emission (~505 nm) wavelengths.

-

Data acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode.

-

Data analysis: Calculate the rate of AFC release by determining the slope of the linear portion of the fluorescence versus time curve. This rate is proportional to the Granzyme B activity in the sample.

Workflow for High-Throughput Screening (HTS) of Granzyme B Inhibitors

This compound is also a valuable tool for high-throughput screening of potential Granzyme B inhibitors. The following diagram outlines a typical HTS workflow.

Caption: High-throughput screening workflow for Granzyme B inhibitors.

Conclusion

This compound is a well-characterized and widely used fluorogenic substrate that has been instrumental in advancing our understanding of Granzyme B biology. Its development, based on the rational design from substrate specificity studies, has provided researchers with a reliable tool for quantifying Granzyme B activity in a variety of experimental settings, from basic research to high-throughput drug discovery. The protocols and pathways detailed in this guide offer a solid foundation for the effective application of this compound in the laboratory.

References

Detecting Non-Canonical Pyroptosis: A Technical Guide to Caspase-4/5/11 Activity

For Researchers, Scientists, and Drug Development Professionals